molecular formula C9H11N3OS B12733919 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)- CAS No. 129521-53-5

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)-

Cat. No.: B12733919
CAS No.: 129521-53-5
M. Wt: 209.27 g/mol
InChI Key: BQJKURVSYAWFBG-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)- is an organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)- typically involves the reaction of appropriate thienyl-substituted precursors with triazole-forming reagents. One common method includes the cyclization of thienyl-substituted hydrazines with formic acid or its derivatives under controlled conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while substitution reactions can produce a variety of functionalized triazoles.

Scientific Research Applications

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its antimicrobial and antifungal effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)- is unique due to its specific thienyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Properties

CAS No.

129521-53-5

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

2-ethyl-4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-one

InChI

InChI=1S/C9H11N3OS/c1-3-12-9(13)11(2)8(10-12)7-5-4-6-14-7/h4-6H,3H2,1-2H3

InChI Key

BQJKURVSYAWFBG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)N(C(=N1)C2=CC=CS2)C

Origin of Product

United States

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